molecular formula C13H19NS B7989845 2-[(4-Methyl-1-piperidino)methyl]thiophenol

2-[(4-Methyl-1-piperidino)methyl]thiophenol

Cat. No.: B7989845
M. Wt: 221.36 g/mol
InChI Key: OILQHSXQSLYWRA-UHFFFAOYSA-N
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Description

2-[(4-Methyl-1-piperidino)methyl]thiophenol is a thiophenol derivative featuring a benzene ring substituted with a thiol (-SH) group at the ortho position (C2) and a (4-methylpiperidin-1-yl)methyl group at the adjacent carbon. This compound is structurally related to bioactive thiophenols and nitroaromatic agents studied in antimycobacterial and enzymatic contexts . Its CAS registry number is 1443351-23-2, with synonyms including 3-Fluoro-4-[(4-methyl-1-piperidino)methyl]thiophenol .

Properties

IUPAC Name

2-[(4-methylpiperidin-1-yl)methyl]benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS/c1-11-6-8-14(9-7-11)10-12-4-2-3-5-13(12)15/h2-5,11,15H,6-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILQHSXQSLYWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=CC=C2S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methyl-1-piperidino)methyl]thiophenol typically involves the reaction of 4-methylpiperidine with thiophenol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution with 4-methylpiperidine .

Industrial Production Methods: In an industrial setting, the production of 2-[(4-Methyl-1-piperidino)methyl]thiophenol may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Methyl-1-piperidino)methyl]thiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-[(4-Methyl-1-piperidino)methyl]thiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Methyl-1-piperidino)methyl]thiophenol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, leading to biological effects. The thiophenol group may also play a role in modulating the compound’s activity by participating in redox reactions or forming covalent bonds with target molecules .

Comparison with Similar Compounds

Structural and Functional Analogues
Compound Name Structure Features Key Properties/Activities References
2-[(4-Methyl-1-piperidino)methyl]thiophenol Thiophenol core, (4-methylpiperidinyl)methyl substituent Potential enzymatic substrate (e.g., TPMT), redox activity due to -SH group
2-(3-Methylpiperidin-1-yl)-5-nitrothiophene Thiophene ring, nitro group, 3-methylpiperidine substituent Antimycobacterial activity against M. tuberculosis (MTB); releases NO via nitroreductase activation
2-Mercaptophenol Thiophenol core, hydroxyl group at C2 Inhibits human liver iodothyronine 5'-deiodinase (41× more potent than 2-thiouracil)
Thiophenol Simple benzene ring with -SH group Low pKa (6.2), substrate for TPMT, catalyst in native chemical ligation
2-[(Diethylamino)methyl]thiophenol Thiophenol core, diethylaminomethyl substituent Structural analogue; potential for similar reactivity in methylation or ligation
S-Phenyl 2-methyl-prop-2-enethioate Methacrylic thioester derivative of thiophenol Used in copolymer synthesis; modifies polymer molecular mass
Key Comparative Analyses

A. Reactivity and pKa

  • Thiophenol: The unsubstituted thiophenol has a pKa of 6.2, enabling facile deprotonation to a thiolate nucleophile under physiological conditions .
  • 2-[(4-Methyl-1-piperidino)methyl]thiophenol: The electron-donating piperidinylmethyl group may slightly lower the thiol pKa, enhancing nucleophilicity. This contrasts with 2-mercaptophenol, where the hydroxyl group increases acidity (pKa ~8–9) .
  • Nitrothiophenes: The nitro group in 2-(3-methylpiperidin-1-yl)-5-nitrothiophene facilitates redox activation, releasing nitric oxide (NO) via nitroreductases, a property absent in the target compound .

D. Stability and Tautomerism

  • Heterocyclic thiophenols (e.g., 2-mercaptopyridine) exhibit tautomerism between thiol and thione forms. The target compound’s aromatic thiophenol core likely stabilizes the thiol form, unlike non-aromatic analogues prone to tautomerization .

Biological Activity

The compound 2-[(4-Methyl-1-piperidino)methyl]thiophenol is an organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Structure and Composition

The chemical structure of 2-[(4-Methyl-1-piperidino)methyl]thiophenol can be summarized as follows:

  • IUPAC Name : 2-[(4-Methyl-1-piperidino)methyl]thiophenol
  • Molecular Formula : C12H17N1S1
  • CAS Number : [Not provided in search results]
PropertyValue
Molecular Weight219.34 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The biological activity of 2-[(4-Methyl-1-piperidino)methyl]thiophenol primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the thiophenol group allows for potential covalent interactions with nucleophilic sites on proteins, which can lead to inhibition or modulation of their activity.

In Vitro Studies

Several studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Activity : Research has indicated that derivatives containing thiophenol groups exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains, suggesting that 2-[(4-Methyl-1-piperidino)methyl]thiophenol may also possess such activity.
  • Cytotoxicity : A study evaluated the cytotoxic effects of related piperidine-based compounds on cancer cell lines. Results indicated that compounds with similar piperidine moieties could induce apoptosis in colon cancer cells, highlighting a potential therapeutic application for 2-[(4-Methyl-1-piperidino)methyl]thiophenol in oncology.

Case Study 1: Microtubule Dynamics Inhibition

A related compound, 2-(4-methyl-1-piperazinylmethyl) acrylophenone, was shown to inhibit microtubule assembly in vitro and in vivo. This study demonstrated that piperazine derivatives could significantly impact microtubule dynamics, which is crucial for cell division and cancer treatment strategies .

Case Study 2: Apoptotic Sensitization

Another investigation focused on piperazine-based compounds that enhanced the sensitivity of cancer cells to apoptotic stimuli. The findings suggested that structural modifications in piperazine derivatives could lead to increased efficacy in targeting cancer cells while sparing normal cells .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant activity against bacterial strains
CytotoxicityInduction of apoptosis in cancer cells
Microtubule InhibitionDisruption of microtubule assembly

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis can help elucidate the effects of various substituents on biological activity:

SubstituentEffect on Activity
Methyl GroupEnhances lipophilicity and cellular uptake
Thiophenol GroupFacilitates covalent bonding with proteins

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